
2-(2-Bromo-6-(difluoromethoxy)phenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-6-(difluoromethoxy)phenyl)acetonitrile is an organic compound with the molecular formula C9H6BrF2NO and a molecular weight of 262.05 g/mol . This compound is characterized by the presence of a bromo group, a difluoromethoxy group, and an acetonitrile group attached to a phenyl ring. It is primarily used for research purposes and has applications in various scientific fields.
Méthodes De Préparation
The synthesis of 2-(2-Bromo-6-(difluoromethoxy)phenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-(difluoromethoxy)benzaldehyde.
Reaction Conditions: The aldehyde is subjected to a nucleophilic substitution reaction with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(2-Bromo-6-(difluoromethoxy)phenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Bromo-6-(difluoromethoxy)phenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-6-(difluoromethoxy)phenyl)acetonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
2-(2-Bromo-6-(difluoromethoxy)phenyl)acetonitrile can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(6-bromo-2,3-difluorophenyl)acetonitrile and 2-(2-bromo-6-(difluoromethyl)phenyl)acetonitrile share structural similarities.
Propriétés
Formule moléculaire |
C9H6BrF2NO |
|---|---|
Poids moléculaire |
262.05 g/mol |
Nom IUPAC |
2-[2-bromo-6-(difluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H6BrF2NO/c10-7-2-1-3-8(14-9(11)12)6(7)4-5-13/h1-3,9H,4H2 |
Clé InChI |
ISIUDWIHDYBLCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)CC#N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


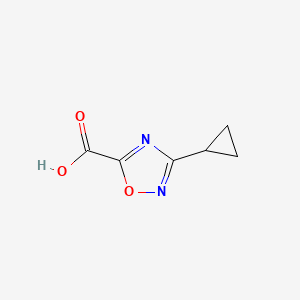
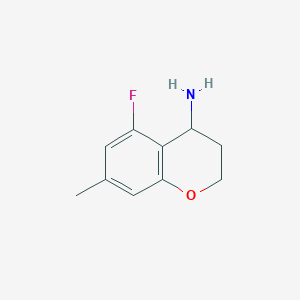
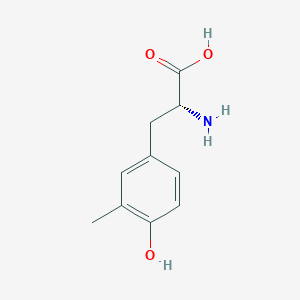
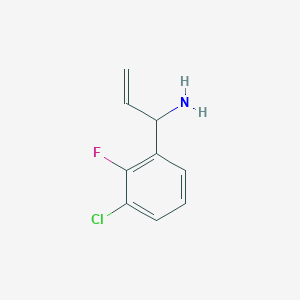
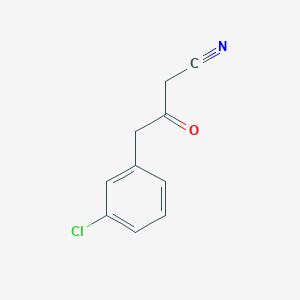
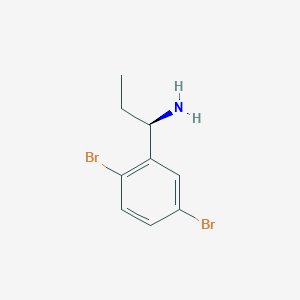
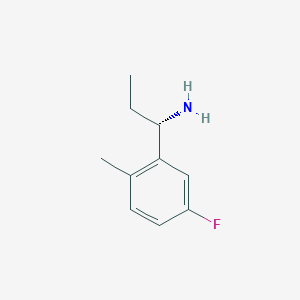
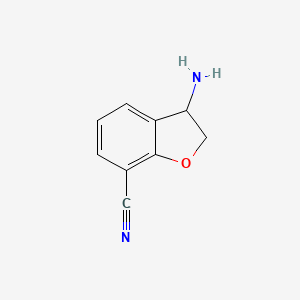

![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
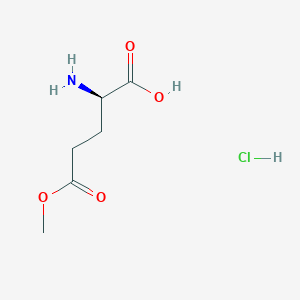
![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)
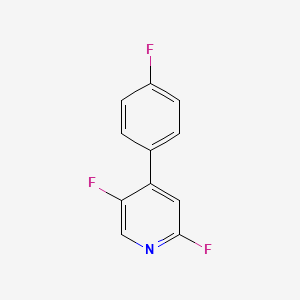
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)
